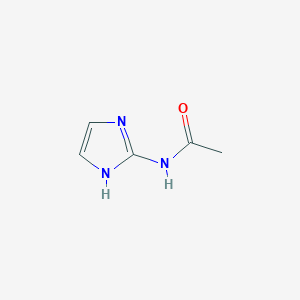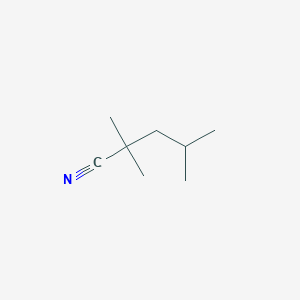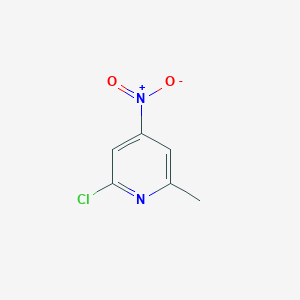
N-(1H-イミダゾール-2-イル)アセトアミド
説明
“N-(1H-Imidazol-2-yl)acetamide” is a compound with the molecular formula C5H7N3O . It is a structure that, despite being small, has a unique chemical complexity .
Synthesis Analysis
The synthesis of imidazole derivatives, including “N-(1H-Imidazol-2-yl)acetamide”, often starts from the use of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .
Molecular Structure Analysis
The molecular structure of “N-(1H-Imidazol-2-yl)acetamide” consists of an imidazole ring attached to an acetamide group . The imidazole ring is a five-membered ring with two nitrogen atoms .
Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with various properties make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .
Physical And Chemical Properties Analysis
“N-(1H-Imidazol-2-yl)acetamide” has a molecular weight of 125.13 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 57.8 Ų .
科学的研究の応用
治療の可能性
N-(1H-イミダゾール-2-イル)アセトアミドの核心構造であるイミダゾールは、幅広い化学的および生物学的特性を持っています . イミダゾールの誘導体は、抗菌、抗マイコバクテリア、抗炎症、抗腫瘍、抗糖尿病、抗アレルギー、解熱、抗ウイルス、抗酸化、抗アメーバ、抗寄生虫、抗真菌、および潰瘍発生などのさまざまな生物学的活性を示します .
イミダゾールの合成
イミダゾールは、さまざまな日常的な用途で使用される機能性分子における重要な構成要素です . 最近の進歩にもかかわらず、置換イミダゾールの位置選択的合成のための新規手法の開発は、戦略的に重要です .
太陽電池用色素およびその他の光学用途
イミダゾールは、太陽電池用色素およびその他の光学用途に関する新たな研究に導入されています .
機能性材料
触媒
将来の方向性
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . This suggests that “N-(1H-Imidazol-2-yl)acetamide” and other imidazole derivatives have potential for future research and development.
作用機序
Target of Action
N-(1H-Imidazol-2-yl)acetamide is a synthetic compound that is similar in structure to imidazole. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Pharmacokinetics
Thus, this moiety helps to overcome the solubility problems of poorly soluble drug entities .
Action Environment
These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
生化学分析
Biochemical Properties
N-(1H-Imidazol-2-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase-8, which is involved in cell cycle regulation . The interaction between N-(1H-Imidazol-2-yl)acetamide and cyclin-dependent kinase-8 is characterized by strong binding affinity, leading to the inhibition of kinase activity. Additionally, N-(1H-Imidazol-2-yl)acetamide has been reported to interact with other proteins involved in cellular signaling pathways, further highlighting its biochemical significance.
Cellular Effects
N-(1H-Imidazol-2-yl)acetamide exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, N-(1H-Imidazol-2-yl)acetamide has been shown to inhibit the proliferation of human colorectal (HCT116) cell lines by affecting the expression of genes involved in cell cycle regulation . Moreover, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting overall cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of N-(1H-Imidazol-2-yl)acetamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. N-(1H-Imidazol-2-yl)acetamide binds to the active site of cyclin-dependent kinase-8, leading to the inhibition of its kinase activity . This inhibition results in the downregulation of genes involved in cell cycle progression, ultimately leading to cell cycle arrest. Additionally, N-(1H-Imidazol-2-yl)acetamide has been reported to modulate the activity of other enzymes and transcription factors, further contributing to its molecular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1H-Imidazol-2-yl)acetamide change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that N-(1H-Imidazol-2-yl)acetamide can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and alterations in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of N-(1H-Imidazol-2-yl)acetamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and proteins. At high doses, N-(1H-Imidazol-2-yl)acetamide can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity.
Metabolic Pathways
N-(1H-Imidazol-2-yl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels, impacting overall cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, N-(1H-Imidazol-2-yl)acetamide is transported and distributed through specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, influencing its localization and activity . Understanding the transport and distribution mechanisms of N-(1H-Imidazol-2-yl)acetamide is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of N-(1H-Imidazol-2-yl)acetamide plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, N-(1H-Imidazol-2-yl)acetamide has been reported to localize in the nucleus, where it interacts with transcription factors and modulates gene expression. This subcellular localization is vital for understanding the compound’s mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
N-(1H-imidazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4(9)8-5-6-2-3-7-5/h2-3H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMWKMUTTTVHTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339682 | |
| Record name | N-(1H-Imidazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52737-49-2 | |
| Record name | N-(1H-Imidazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic advantages do microwave-assisted protocols offer in the synthesis of N-(1H-imidazol-2-yl)acetamide derivatives?
A1: Traditional methods for synthesizing di- and monosubstituted 2-aminoimidazoles, which serve as precursors to N-(1H-imidazol-2-yl)acetamides, often require lengthy reaction times. Microwave-assisted protocols offer a significant advantage by dramatically reducing reaction times, as demonstrated in a study where the overall synthesis was shortened to 20 minutes compared to 48 hours using conventional methods []. This accelerated synthesis is particularly beneficial for high-throughput screening and drug discovery efforts.
Q2: How can N-(1H-imidazol-2-yl)acetamide derivatives be used in the context of drug discovery targeting inhibitor of apoptosis proteins (IAP)?
A2: N-(1H-imidazol-2-yl)acetamides, specifically aryl-N-(1H-imidazol-2-yl)acetamides, have shown promise as non-peptidic binders to the BIR3 domain of cellular IAP (cIAP) proteins []. IAPs are involved in regulating cell death and have emerged as potential targets in cancer therapy. The discovery of small molecule inhibitors like these aryl-N-(1H-imidazol-2-yl)acetamides represents a potential avenue for developing novel cancer therapeutics.
Q3: Can you describe the role of N-(1H-imidazol-2-yl)acetamide derivatives in the enantioselective synthesis of natural products?
A3: N-(1H-imidazol-2-yl)acetamides serve as valuable intermediates in the synthesis of natural products, exemplified by their use in synthesizing the 2-aminoimidazole side-chain of dragmacidin D []. Dragmacidins are marine natural products with notable biological activities. The development of enantioselective synthetic routes, as demonstrated in this case, is crucial for accessing these complex molecules with defined stereochemistry, ultimately contributing to our understanding of their biological properties and therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B1296545.png)












